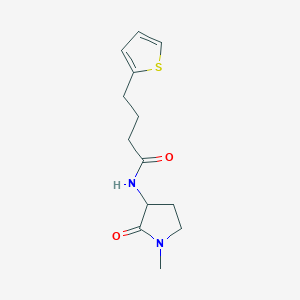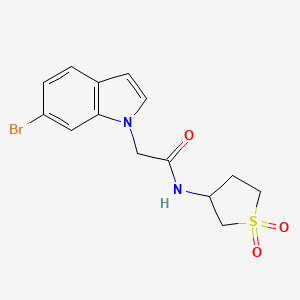![molecular formula C23H26ClN3O B6127120 (3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6127120.png)
(3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol is a chemical compound that belongs to the class of benzylpiperidine derivatives. It has gained significant interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol is not fully understood. However, it is believed to act as a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic and anti-inflammatory effects of opioids. Additionally, it has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its potential therapeutic effects in addiction and psychiatric disorders.
Biochemical and Physiological Effects:
(3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol has been shown to produce a range of biochemical and physiological effects. In preclinical studies, it has been shown to exhibit potent analgesic and anti-inflammatory effects, without producing the adverse effects commonly associated with traditional opioids, such as respiratory depression and tolerance. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of addiction disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol in lab experiments include its potent analgesic and anti-inflammatory effects, as well as its potential use in the treatment of addiction and psychiatric disorders. However, its limitations include the lack of comprehensive understanding of its mechanism of action, as well as the potential for adverse effects, such as addiction and dependence.
Orientations Futures
For research on (3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol include further investigation of its mechanism of action, as well as its potential use in the treatment of chronic pain, inflammation-related disorders, addiction, and psychiatric disorders. Additionally, future studies should focus on optimizing the synthesis method to improve the yield and purity of the final product. Finally, more comprehensive studies are needed to evaluate the safety and efficacy of (3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol in clinical trials.
Méthodes De Synthèse
The synthesis of (3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol involves the reaction of 3-benzylpiperidine with 3-chlorophenylhydrazine and formaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of a pyrazoline ring, followed by reduction with sodium borohydride to yield the final product.
Applications De Recherche Scientifique
(3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, it has been investigated for its potential use in the treatment of addiction and psychiatric disorders.
Propriétés
IUPAC Name |
[3-benzyl-1-[[1-(3-chlorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O/c24-21-8-4-9-22(12-21)27-16-20(14-25-27)15-26-11-5-10-23(17-26,18-28)13-19-6-2-1-3-7-19/h1-4,6-9,12,14,16,28H,5,10-11,13,15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUTCYRIRJMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(N=C2)C3=CC(=CC=C3)Cl)(CC4=CC=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6127045.png)
![3-[(di-sec-butylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6127050.png)
![1-(2-chlorobenzyl)-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6127057.png)
![2-(4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B6127072.png)
![6-chloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6127076.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6127084.png)

![1-(dimethylamino)-3-(4-methoxy-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6127102.png)
![1,4-di-tert-butyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B6127118.png)
![2-(4-{1-[(2-methyl-3-pyridinyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6127128.png)

![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B6127147.png)

![1-(3,3-dimethylbutanoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6127160.png)